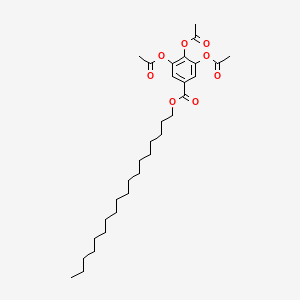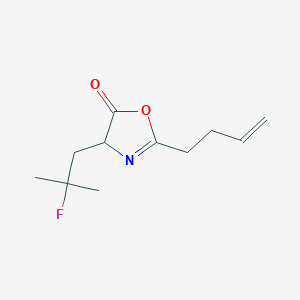
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is a synthetic organic compound belonging to the oxazolone family Oxazolones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolone compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, oxazolone derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-chloro-2-methylpropyl)-
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-bromo-2-methylpropyl)-
- 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-iodo-2-methylpropyl)-
Uniqueness
The uniqueness of 5(4H)-Oxazolone, 2-(3-butenyl)-4-(2-fluoro-2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, for example, may enhance its stability and reactivity compared to other halogenated derivatives.
Propiedades
Número CAS |
848949-90-6 |
|---|---|
Fórmula molecular |
C11H16FNO2 |
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
2-but-3-enyl-4-(2-fluoro-2-methylpropyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H16FNO2/c1-4-5-6-9-13-8(10(14)15-9)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
VSBIIQPQFPMPEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1C(=O)OC(=N1)CCC=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


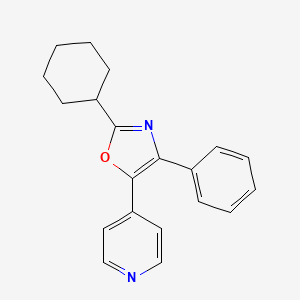

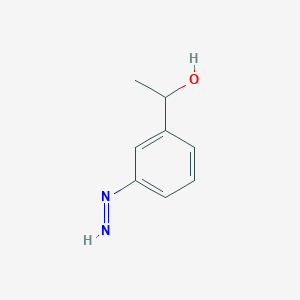
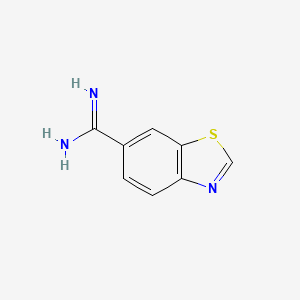

![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
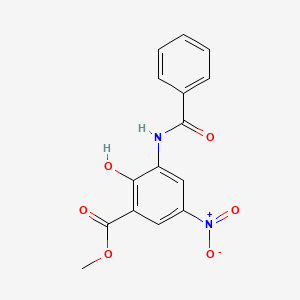
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
